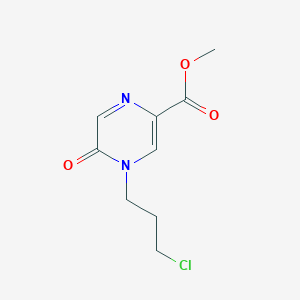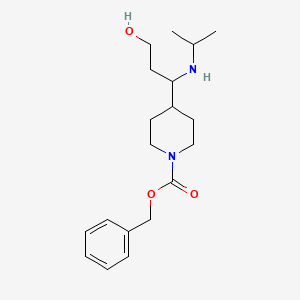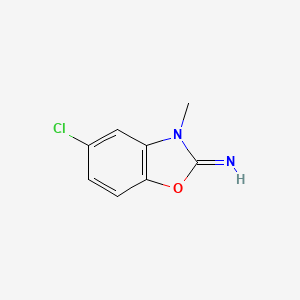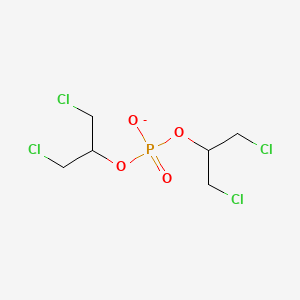
Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation: Another method is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: This method involves the intramolecular amination of organoboronates to provide azetidines via a 1,2-metalate shift of an aminoboron “ate” complex.
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale cyclization reactions and the use of catalysts to improve yield and efficiency. The use of microwave irradiation and solid supports like alumina can also enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Azetidines can undergo oxidation to form N-oxide derivatives.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Azetidines can participate in substitution reactions, such as alkylation and acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated azetidines.
Scientific Research Applications
Chemistry:
Building Blocks: Used as building blocks in the synthesis of complex organic molecules and amino acid derivatives.
Catalysis: Employed in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Peptidomimetics: Utilized in the design of peptidomimetics and nucleic acid chemistry.
Industry:
Mechanism of Action
The mechanism of action of Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate involves its interaction with molecular targets through its strained ring structure. This strain facilitates ring-opening reactions, making it a versatile intermediate in organic synthesis. The compound can also act as an amino acid surrogate, interacting with biological pathways involved in protein synthesis and enzyme activity .
Comparison with Similar Compounds
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate .
- Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate .
- 1-Boc-3-aminoazetidine .
Uniqueness: Benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. Its combination of an amino group and a hydroxypropyl group makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications.
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
benzyl 3-(1-amino-3-hydroxypropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c15-13(6-7-17)12-8-16(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10,15H2 |
InChI Key |
BNMSQDNQXJZJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B13977105.png)
![8-Methoxybenzofuro[2,3-b]pyridine](/img/structure/B13977109.png)
![1-Isopropyl-3-vinyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13977111.png)
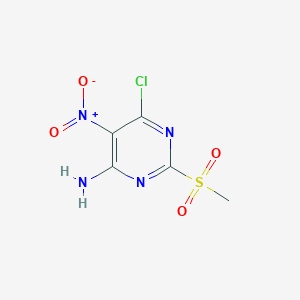
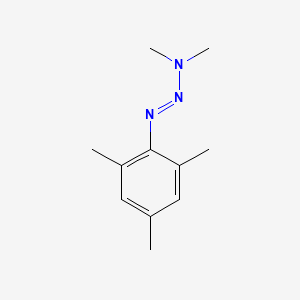
![1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one](/img/structure/B13977122.png)

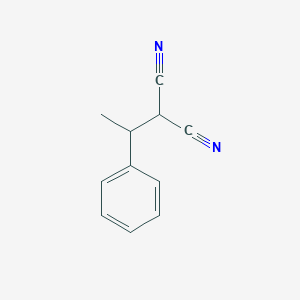
![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)
